molecular formula C12H18O2 B1249829 Cucujolide IX

Cucujolide IX

Cat. No.: B1249829
M. Wt: 194.27 g/mol
InChI Key: IDCDKEUBOYQTFY-NGNAIVRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Insect Chemical Communication

The intricate world of insects relies heavily on a sophisticated language of chemical signals known as semiochemicals. These compounds govern a vast array of behaviors crucial for survival, including mating, aggregation, and defense. Within the order Coleoptera, which encompasses beetles, this chemical communication is particularly complex, often involving specific blends of volatile and non-volatile substances. Among these, macrolide lactones, characterized by their large ring structures, have been identified as pivotal semiochemicals, frequently acting as potent pheromones.

Overview of Cucujolide Class and their Biological Significance

The cucujolides are a specific family of macrolide lactones that serve as key aggregation pheromones for numerous stored-product beetles. rsc.org These compounds are vital for coordinating mass gatherings on food sources, which in turn facilitates mating opportunities. The specificity of these chemical signals is often achieved through precise mixtures of different cucujolide isomers, highlighting the refined nature of this communication system. nih.gov The trivial name "cucujolide" was proposed to identify these characteristic compounds of the Cucujidae family. nih.govresearchgate.net

Historical Context of Cucujolide IX Discovery and Initial Characterization

Early Investigations and Identification of this compound as (3Z,6Z)-3,6-dodecadien-12-olide

The journey to understanding this compound began with investigations into the chemical ecology of stored-product pests. Through techniques like gas chromatography-electroantennographic detection (GC-EAD), scientists can isolate and identify airborne chemicals that trigger a response in an insect's antenna. This methodology was instrumental in the initial identification of a suite of macrolide lactones, including this compound, from the volatiles of cucujid grain beetles. researchgate.netresearchgate.net The chemical structure of this compound was determined to be (3Z,6Z)-3,6-dodecadien-12-olide, a 12-membered ring lactone with two cis double bonds. rsc.orgebi.ac.uk

Establishment as a Pheromone in Cryptolestes and Oryzaephilus Genera

Following its identification, the biological role of this compound was confirmed through behavioral bioassays. It was established as a significant component of the aggregation pheromone for several economically important beetle species. nih.govresearchgate.net Specifically, this compound was identified as a pheromone produced by Cryptolestes pusillus (the flat grain beetle). rsc.org It is also recognized as an aggregation pheromone for Oryzaephilus mercator (the merchant grain beetle) and is attractive to Oryzaephilus surinamensis (the sawtoothed grain beetle). researchgate.net The males of these species produce these macrolide aggregation pheromones, particularly in the presence of a food source. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(4Z,7Z)-1-oxacyclotrideca-4,7-dien-2-one

InChI

InChI=1S/C12H18O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-2,6,8H,3-5,7,9-11H2/b2-1-,8-6-

InChI Key

IDCDKEUBOYQTFY-NGNAIVRQSA-N

Isomeric SMILES

C1CC/C=C\C/C=C\CC(=O)OCC1

Canonical SMILES

C1CCC=CCC=CCC(=O)OCC1

Origin of Product

United States

Natural Occurrence and Ecological Context of Cucujolide Ix

Organismal Sources of Cucujolide IX Production

The primary producer of this compound is the flat grain beetle, Cryptolestes pusillus (Schönherr). rsc.orgresearchgate.net This species is a cosmopolitan pest of stored grains. bugswithmike.comwikipedia.org Research has identified this compound as one of several male-produced compounds that elicit aggregation behavior in adult C. pusillus. nih.gov While it is a component of the pheromone blend for C. pusillus, it has also been found to attract other related species. researchgate.net For instance, both male and female sawtoothed grain beetles, Oryzaephilus surinamensis, are attracted to this compound. researchgate.net

The production of cucujolide pheromones is specific to male beetles within the Cucujidae family. uni-bayreuth.deresearchgate.net In the case of Cryptolestes pusillus and the related species Cryptolestes turcicus, the aggregation pheromones are produced by males but are attractive to both sexes. sfu.caresearchgate.net This male-specific production is a common characteristic among grain beetles that utilize macrolide pheromones for chemical communication. uni-bayreuth.de

Primary Producers: Cryptolestes pusillus and Related Species

Environmental Matrix of this compound Elution

This compound is released into the environment as a volatile component. researchgate.net It has been successfully isolated from volatiles captured from the air around the beetles and, notably, from their frass (a mixture of feces and food fragments). researchgate.netnih.govsfu.ca The analysis of volatiles from beetle-infested food, the insects themselves, and their frass confirmed that these are the primary matrices for the pheromone's elution. sfu.caresearchgate.net While specific pheromone-releasing glands have been identified in other beetle families, for these cucujids, the pheromones are closely associated with frass. uni-bayreuth.deresearchgate.net

Influence of Environmental Factors on Production Dynamics

The feeding state of the beetles has a profound impact on the biosynthesis and release of aggregation pheromones, including this compound. researchgate.net Pheromone production increases dramatically when the beetles are actively feeding on a food source compared to when they are unfed. nih.govsfu.ca This suggests that feeding may trigger the de novo synthesis of the pheromones rather than just providing the necessary fatty acid precursors. researchgate.net In Cryptolestes species, the presence of food can increase pheromone production by approximately 50-fold. researchgate.net This coordinated regulation ensures that the aggregation signal is strongest in the presence of a viable food resource, optimizing its ecological function. science.govnih.gov

Interactive Data Table: Pheromone Production Increase in Feeding Beetles

GenusFold Increase in Pheromone Production (Feeding vs. Unfed)
Cryptolestes~50x
Oryzaephilus~40,000x
Data sourced from research on cucujolid production dynamics. researchgate.net

Biosynthetic Pathways and Regulation of Cucujolide Ix

Precursor Utilization and Metabolic Routes

The biosynthesis of Cucujolide IX is a multi-step process originating from common cellular building blocks. It involves the modification of fatty acids through established metabolic pathways to generate the final, complex macrolide structure.

Derivation from Unsaturated Fatty Acids

Cucujolides are classified as macrocyclic lactones, or macrolides, which are characteristically derived from unsaturated fatty acids. vulcanchem.comlipidmaps.org The fundamental structure of this compound, a 12-carbon lactone with two double bonds, is consistent with this classification, indicating its origins in fatty acid metabolism. lipidmaps.org The biosynthesis of such macrolides typically involves the formation of a long-chain hydroxy acid from a fatty acid precursor, which is then cyclized to form the characteristic lactone ring. beilstein-journals.org In cucujid grain beetles, which produce these pheromones, studies on related compounds confirm that the process begins with common fatty acids like oleic acid or stearic acid. beilstein-journals.orgmdpi.com These are then modified through chain-shortening and desaturation to produce the specific precursor required for the final macrolide. beilstein-journals.org

Putative Involvement of Mevalonate (B85504) (MVA) and Fatty Acid Synthase (FAS) Pathways

Research into the aggregation pheromones of cucujoid grain beetles, such as those from the genus Cryptolestes, points to two primary biosynthetic routes: the mevalonate (MVA) pathway for terpenoid-derived compounds and the fatty acid synthase (FAS) pathway for macrolides derived from fatty acids. mdpi.comresearchgate.net While some pheromone components in these beetles are derived from terpenoids via the MVA pathway, isotope-labeling experiments have demonstrated that macrolides like the cucujolides are synthesized de novo from fatty acids. mdpi.comresearchgate.net This strongly suggests that the biosynthesis of this compound proceeds via the FAS pathway. researchgate.net The MVA pathway, which begins with acetyl-CoA to produce isoprenoids, is considered a separate route for other semiochemicals and is not believed to be directly involved in the formation of the main carbon skeleton of fatty acid-derived cucujolides. researchgate.netnumberanalytics.comwikipedia.org

Role of Acetyl-CoA and Malonyl-CoA as Substrates

The biosynthesis of fatty acids is a fundamental biological process that universally utilizes acetyl-coenzyme A (acetyl-CoA) as its primary building block. libretexts.orglibretexts.org The pathway begins with acetyl-CoA, which serves as the primer for the growing fatty acid chain. libretexts.org However, for subsequent elongation steps, the two-carbon donor is malonyl-CoA. libretexts.orgbu.edu Malonyl-CoA is a three-carbon molecule formed by the carboxylation of acetyl-CoA. libretexts.org In the condensation step of fatty acid synthesis, malonyl-CoA adds two carbons to the elongating chain, with the third carbon being released as carbon dioxide. libretexts.orgwikipedia.org This iterative process, adding two-carbon units from malonyl-CoA in each cycle, builds the fatty acid backbone. libretexts.orgbu.edu Therefore, in the putative pathway for this compound, acetyl-CoA and malonyl-CoA are the essential substrates that provide the carbon atoms for the construction of the fatty acid precursor. mdpi.com

Enzymatic Transformations: Acetyl-CoA Carboxylase (ACC) and Delta-9-Desaturases (DESs)

Two key enzyme classes are critical in transforming the basic substrates into the specific unsaturated fatty acid precursor for cucujolides.

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the first committed and rate-limiting step in fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. libretexts.orgmdpi.commedchemexpress.com By producing malonyl-CoA, ACC provides the essential building block for fatty acid chain elongation by the Fatty Acid Synthase (FAS) complex. libretexts.orgmedchemexpress.com The activity of ACC is a crucial regulatory point in the entire pathway. rcsb.org Studies on related cucujolide-producing insects confirm that ACC is a key enzyme in the biosynthetic process. mdpi.com

Delta-9-Desaturases (DESs): Fatty acid desaturases are responsible for introducing double bonds at specific positions within the acyl chain of a fatty acid. geneticsmr.org These enzymes are critical for producing the unsaturated fatty acids that are the hallmark of cucujolides. vulcanchem.comlipidmaps.org Specifically, Delta-9-desaturases (Δ9-desaturases) catalyze the insertion of a double bond between the 9th and 10th carbon atoms of a saturated fatty acyl-CoA, such as stearoyl-CoA or palmitoyl-CoA. uniprot.orggsartor.org This is a common modification in insect pheromone biosynthesis. geneticsmr.org The proposed pathway for related cucujolides involves the action of a Δ9-desaturase on a saturated fatty acid like stearic acid to create an unsaturated intermediate, which is then further modified to the final pheromone structure. mdpi.com

Molecular Mechanisms of Biosynthetic Regulation

The production of this compound is not constant but is regulated by internal and external factors. Insights from transcriptomics and proteomics have begun to unravel the molecular control mechanisms governing the expression of the biosynthetic genes.

Transcriptomic and Proteomic Insights into Gene Expression

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism, which reveals which genes are actively being expressed and at what levels. stratech.co.uk Proteomics complements this by studying the entire set of proteins, the functional products of gene expression. stratech.co.ukmdpi.com

In the rusty grain beetle, Cryptolestes ferrugineus, a species known to produce cucujolide pheromones, comparative transcriptomic analyses have provided significant insights into the regulation of their biosynthesis. mdpi.comresearchgate.net These studies have shown that the production of aggregation pheromones is affected by the feeding state of the beetle. mdpi.comresearchgate.net When beetles are starved, pheromone production decreases. This physiological change is correlated with significant down-regulation at the gene expression level. researchgate.net

Specifically, transcriptomic analysis revealed that in starved beetles, the expression levels of ten key genes in the FAS pathway were significantly reduced. researchgate.net These down-regulated genes include those coding for:

Acetyl-CoA Carboxylase (ACC)

Fatty Acid Synthase (FAS)

Z9 Acyl-CoA Desaturase (DES)

This coordinated down-regulation of the genes responsible for the core steps of fatty acid synthesis and modification provides a clear molecular mechanism for the observed decrease in pheromone production during starvation. researchgate.net It highlights that the regulation of this compound biosynthesis likely occurs at the transcriptional level, controlling the availability of the necessary enzymes for the pathway. mdpi.comresearchgate.net

Data Tables

Table 1: Key Enzymes in the Putative Biosynthesis of this compound

Enzyme Abbreviation Function Pathway Involvement
Acetyl-CoA Carboxylase ACC Catalyzes the formation of malonyl-CoA from acetyl-CoA. libretexts.orguniprot.org Fatty Acid Synthesis (FAS)
Fatty Acid Synthase FAS A multi-enzyme complex that synthesizes fatty acids from acetyl-CoA and malonyl-CoA. bu.eduwikipedia.org Fatty Acid Synthesis (FAS)

Table 2: Compounds Mentioned in this Article

Compound Name Chemical Formula Role/Class
This compound C₁₂H₁₈O₂ Macrocyclic Lactone Pheromone lipidmaps.org
Acetyl-CoA C₂₃H₃₈N₇O₁₇P₃S Primary substrate for fatty acid and mevalonate pathways. wikipedia.orglibretexts.org
Malonyl-CoA C₂₄H₃₈N₇O₁₉P₃S Elongation substrate in fatty acid synthesis. libretexts.org
Oleic Acid C₁₈H₃₄O₂ Unsaturated Fatty Acid Precursor beilstein-journals.org
Stearic Acid C₁₈H₃₆O₂ Saturated Fatty Acid Precursor mdpi.com
Palmitoyl-CoA C₃₇H₆₆N₇O₁₇P₃S Saturated Fatty Acyl-CoA uniprot.org

Endocrine Modulation: Juvenile Hormone (JH) and Insulin (B600854) Pathway Interactions

The biosynthesis of cucujolides, including this compound, is not an isolated process but is intricately regulated by the endocrine system, primarily through the actions of juvenile hormone (JH) and its interplay with the insulin signaling pathway. These hormonal signals are crucial in coordinating pheromone production with the insect's physiological state, such as nutritional status and reproductive readiness.

Juvenile hormone is a key regulator of metamorphosis and reproduction in insects. nih.gov Its role in pheromone production is well-documented across various species. researchgate.net In the context of cucujolide biosynthesis, JH is thought to act as a primary stimulus. researchgate.net The presence of JH can trigger the upregulation of genes encoding key enzymes in the biosynthetic pathways. epdf.pub For instance, research in other beetle species has shown that JH can regulate the expression of HMG-CoA reductase (HMGR), a rate-limiting enzyme in the mevalonate pathway which is a precursor for some pheromone components. epdf.pub While direct evidence for this compound is still emerging, it is hypothesized that a similar mechanism is at play. The JH signal is transduced through its intracellular receptor, Methoprene-tolerant (Met), a transcription factor that, upon binding JH, can activate the expression of target genes. nih.govfrontiersin.orgplos.org

The insulin signaling pathway, which is essential for regulating metabolism and growth in response to nutritional input, also plays a significant role in modulating pheromone biosynthesis. wikipedia.orgnih.gov Starvation has been shown to affect the production of aggregation pheromones in cucujoid grain beetles, suggesting a link between nutritional state and pheromone synthesis. researchgate.net The insulin pathway can influence the availability of precursors for fatty acid synthesis, a key component of the biosynthetic route for many macrocyclic lactones like this compound. wikipedia.orgresearchgate.net

Unelucidated Aspects and Research Frontiers in Cucujolide Biosynthesis

Despite advances in understanding the general pathways of insect pheromone biosynthesis, many specific aspects of this compound production remain to be elucidated, presenting exciting frontiers for future research. researchgate.net

A primary area of investigation is the precise identification and characterization of all the enzymes involved in the biosynthetic cascade of this compound. While the general involvement of fatty acid synthase (FAS) and desaturase enzymes is accepted, the specific isoforms, their substrate specificities, and their exact sequence of action are not fully known. researchgate.netuni-bayreuth.de Modern transcriptomic and proteomic approaches are powerful tools that can be employed to identify candidate genes and enzymes that are upregulated in pheromone-producing tissues. researchgate.net Comparative transcriptomics, for instance, has been used to analyze gene expression in the rusty grain beetle under conditions known to affect pheromone production, such as starvation. researchgate.net

Another significant research frontier is the detailed molecular mechanism of regulation. While the roles of JH and the insulin pathway are acknowledged, the precise downstream targets and the intricate cross-talk between these and other potential signaling pathways are largely unknown. nih.govresearchgate.net Identifying the specific transcription factors, co-activators, and repressors that control the expression of biosynthetic genes is a key objective. Understanding how these regulatory networks are integrated at the molecular level will provide a more complete picture of how pheromone production is controlled.

The transport and release of the final pheromone molecule from the site of synthesis also present unanswered questions. The mechanisms by which the lipophilic this compound molecule is transported through the aqueous environment of the hemolymph and released from specialized glands are not well understood. This likely involves specific carrier proteins or other transport mechanisms that await discovery.

Finally, the evolutionary origin and diversification of the cucujolide biosynthetic pathways across different beetle species is a fascinating area for future research. Comparative genomic and phylogenetic studies could reveal how these pathways have evolved and adapted to produce the species-specific pheromone blends observed in nature.

Table of Research Gaps in this compound Biosynthesis:

Area of Research Specific Unelucidated Aspects Potential Research Approaches
Enzymology - Specific isoforms of Fatty Acid Synthase (FAS) and desaturases. - Substrate specificity and kinetic properties of individual enzymes. - The precise sequence of enzymatic reactions.- Transcriptomics and proteomics to identify candidate genes. - Heterologous expression and in vitro characterization of enzymes. - Isotopic labeling studies to trace metabolic pathways.
Molecular Regulation - Specific downstream targets of Juvenile Hormone (JH) and insulin signaling. - Identification of transcription factors and regulatory elements. - Cross-talk with other signaling pathways.- RNA interference (RNAi) to study gene function. - Chromatin immunoprecipitation (ChIP-seq) to identify transcription factor binding sites. - Yeast two-hybrid assays to study protein-protein interactions.
Pheromone Transport and Release - Mechanisms of intracellular and extracellular transport. - Identification of carrier proteins. - The cellular machinery of pheromone release from glands.- Identification and characterization of binding proteins in the hemolymph. - Immunohistochemistry to localize transport proteins. - Advanced imaging techniques to visualize pheromone trafficking.
Evolutionary Biology - Origin and diversification of biosynthetic pathways. - Genetic basis for species-specific pheromone blends.- Comparative genomics and phylogenetics. - Molecular evolution analysis of biosynthetic genes.

Chemical Synthesis and Analog Development of Cucujolide Ix

Synthetic Methodologies for Cucujolide IX

The synthesis of this compound, a 12-membered macrolide, has been approached through various methodologies, evolving from early total syntheses to more advanced and stereoselective strategies. rsc.orgresearchgate.net These methods have been crucial in confirming the structure of the natural product and providing material for biological studies.

Early Total Synthesis Approaches (e.g., Millar and Oehlschlager, Pawar et al.)

Early synthetic routes to this compound and related macrolide pheromones were developed by researchers like Millar and Oehlschlager. Their work in 1984 focused on the synthesis of (Z,Z)-skipped diene macrolide pheromones for grain beetles, including the structural motif found in this compound. pherobase.com This foundational work laid the groundwork for subsequent synthetic efforts.

Later, in 1993, Pawar and his team reported a novel synthesis of 1,4-dienic macrolide pheromones, which are characteristic of cucujid grain beetles. pherobase.com Their approach contributed to the growing body of knowledge on the construction of these complex macrocycles.

Key Synthetic Steps: Wittig Reactions for Double Bond Formation

A critical transformation in the synthesis of many unsaturated natural products, including this compound, is the formation of carbon-carbon double bonds with specific stereochemistry. pressbooks.pubmnstate.edu The Wittig reaction is a powerful and widely used method for this purpose, converting aldehydes or ketones into alkenes. pressbooks.pubmnstate.edu In the context of cucujolide synthesis, the Wittig reaction is instrumental in introducing the (Z)-configured double bonds present in the macrocyclic ring. researchgate.net This reaction involves the use of a phosphorus ylide to react with a carbonyl compound, leading to the formation of the desired alkene and a phosphine (B1218219) oxide byproduct. researchgate.net The ability to control the geometry of the newly formed double bond is a significant advantage of this method. pressbooks.pubmnstate.edu

Advanced Strategies: Ring-Closing Metathesis for Macrolactone Formation

More contemporary approaches to macrolactone synthesis, including that of cucujolide analogues, have increasingly employed ring-closing metathesis (RCM). wikipedia.orgrsc.org RCM is a powerful reaction that forms cyclic alkenes from a diene precursor using metal catalysts, such as those based on ruthenium or molybdenum. wikipedia.orgnih.gov This method is particularly advantageous for the formation of large rings, which can be challenging to construct using traditional cyclization methods. nih.gov

In the synthesis of related cucujolides, ring-closing alkyne metathesis (RCAM) followed by partial hydrogenation has also proven to be a highly effective strategy for constructing the macrolide core with the desired (Z)-double bond geometry. researchgate.netnih.govfigshare.com For instance, the synthesis of cucujolide V and cucujolide X utilized a tungsten benzylidyne complex as a catalyst for the RCAM step, affording the macrolactone in high yield. researchgate.net Similarly, a highly active molybdenum complex was used in the synthesis of cucujolide XI via RCAM of a terminal alkyne. nih.govfigshare.com

Table 1: Comparison of Catalysts Used in Ring-Closing Metathesis for Cucujolide Synthesis

Catalyst TypeMetal CenterApplication in Cucujolide SynthesisKey Advantage
Grubbs' CatalystsRutheniumGeneral macrolactone synthesisHigh functional group tolerance
Schrock's CatalystsMolybdenumSynthesis of sterically hindered or electron-deficient systemsHigher reactivity
Tungsten Benzylidyne ComplexTungstenSynthesis of Cucujolide V and X via RCAMHigh yield at room temperature
Molybdenum Complex [MesCMo{OC(CF3)2Me}3]MolybdenumSynthesis of Cucujolide XI via RCAMAllows use of terminal alkynes in excellent yield

Stereoselective and Enantioselective Synthesis from Acyclic Precursors

The biological activity of pheromones is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic routes is of paramount importance. uni-bayreuth.de Syntheses of cucujolide pheromones have been achieved stereoselectively starting from acyclic precursors. researchgate.net These methods involve the careful introduction of chiral centers and the controlled formation of double bond geometries to yield the desired enantiomerically pure or enriched macrolide. researchgate.net

Enantioselective synthesis often relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key reactions. thieme.comslideshare.net For example, enzymatic resolutions or the use of chiral building blocks derived from natural sources can be employed to set the absolute configuration of stereocenters within the acyclic precursor before cyclization.

Design and Synthesis of Cucujolide Analogues

The synthesis of analogues of natural products like this compound is crucial for structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent compound, researchers can probe the structural features essential for its biological activity.

Structural Modifications and Their Synthetic Feasibility

The design of cucujolide analogues can involve modifications to the ring size, the position and geometry of the double bonds, and the introduction or removal of substituents. The synthetic feasibility of these modifications depends on the chosen synthetic strategy.

For instance, the modular nature of syntheses employing RCM allows for the relatively straightforward variation of the chain length of the acyclic precursor, leading to analogues with different ring sizes. nih.gov Similarly, the position of the double bonds can be altered by changing the location of the alkene or alkyne functionalities in the precursor. The synthesis of various cucujolides, which differ in ring size and the position of unsaturation and chiral centers, demonstrates the feasibility of creating a diverse range of analogues. researchgate.netuni-bayreuth.de

Development of Chiral Variants (e.g., R- and S-enantiomers)

While this compound, identified as (3Z,6Z)-3,6-dodecadienolide, is an achiral molecule and therefore does not possess enantiomers, the development and study of chiral variants within the broader cucujolide family are of paramount importance. pnas.orguni-bayreuth.de Chirality plays a critical role in the species-specific communication of grain beetles, where the response to a pheromone can be strictly dependent on its absolute configuration. researchgate.netresearchgate.net The synthesis of specific R- and S-enantiomers of related cucujolides is therefore essential for understanding these precise biological recognition mechanisms.

A prominent example is Cucujolide IV, the chiral positional isomer of this compound, known as (3Z,6Z)-dodecadien-11-olide. Research has demonstrated that the grain beetles Oryzaephilus surinamensis (the sawtoothed grain beetle) and O. mercator (the merchant grain beetle) specifically utilize the R-enantiomer of this compound as part of their aggregation pheromone blend. researchgate.net Laboratory bioassays revealed that the corresponding S-enantiomer was biologically inactive and did not enhance or inhibit the response to the active R-form. researchgate.net This enantiomeric specificity is a key mechanism for maintaining distinct communication channels between different species. researchgate.net

The synthesis of these chiral macrolides generally relies on two main strategies: macrolactonization of an enantiomerically pure hydroxy acid precursor or the application of asymmetric synthesis techniques. rsc.org One successful approach involves the stereo- and regiospecific ring-opening of chiral epoxides, such as methyloxiranes, to build the acyclic precursor with the desired chirality already installed. sfu.ca This chiral precursor is then cyclized in a macrolactonization step to yield the target enantiomerically pure cucujolide.

Table 1: Stereospecific Biological Activity of Selected Chiral Cucujolides

Compound Name Chemical Name Active Enantiomer Responding Species Inactive Enantiomer
Cucujolide II (S)-(Z)-3-Dodecen-11-olide S Cryptolestes ferrugineus researchgate.net R
Cucujolide IV (R)-(Z,Z)-3,6-Dodecadien-11-olide R Oryzaephilus surinamensis, O. mercator researchgate.net S
Cucujolide V (R)-(Z,Z)-5,8-Tetradecadien-13-olide R Oryzaephilus surinamensis researchgate.net S
Cucujolide X (R)-(5Z,8Z)-Tetradeca-5,8-dien-12-olide R Oryzaephilus surinamensis (females only) researchgate.net Not specified

| Cucujolide XI | (R)-(9Z,12Z)-Octadeca-9,12-dien-15-olide | R | Oryzaephilus surinamensis nih.gov | Not specified |

Synthesis of Related Cucujolides (I-XI) for Comparative Studies

The synthesis of the full range of known cucujolides (I-XI) is crucial for comparative studies aimed at elucidating the structural basis for their diverse biological functions. These macrolides vary in ring size, the number and position of double bonds, and the presence of methyl branches. uni-bayreuth.de Total synthesis allows for unambiguous structure confirmation and provides pure samples of each analog for bioassays.

A predominant and powerful strategy for constructing the macrocyclic core of many cucujolides is ring-closing metathesis (RCM), particularly ring-closing alkyne metathesis (RCAM). researchgate.netvulcanchem.com The RCAM approach involves the cyclization of a precursor containing two alkyne groups. This method is highly effective for forming the macrolide ring and is often followed by a partial, stereoselective hydrogenation, typically using a Lindlar catalyst, to generate the required (Z,Z)-diene system. researchgate.net For instance, the syntheses of Cucujolide V and Cucujolide X were achieved using a tungsten benzylidyne complex as the RCAM catalyst, which proceeds efficiently at room temperature. researchgate.netvulcanchem.com The synthesis of Cucujolide XI utilized a highly active molybdenum catalyst that enabled the successful cyclization of a precursor containing a terminal alkyne, a challenging substrate for many metathesis catalysts. researchgate.netnih.gov

Another key reaction in cucujolide synthesis is the Wittig reaction or its variants, which are commonly employed to install the Z-configured double bonds into the acyclic precursor before the ring-closing step. researchgate.net The synthesis of Cucujolide V, for example, incorporates a Wittig reaction to establish one of the Z-double bonds prior to the RCAM cyclization. researchgate.net The final step in most total syntheses is the intramolecular lactonization of the corresponding hydroxy acid precursor to form the characteristic macrolide structure. sfu.ca

Table 2: Overview of Cucujolide Compounds and Synthetic Strategies

Compound Chemical Name Key Synthetic Methods Reported
Cucujolide I (4E,8E)-4,8-Dimethyl-4,8-decadien-10-olide researchgate.netmdpi.com Biosynthesis via Fatty Acid Synthesis (FAS) pathway studied mdpi.com
Cucujolide II (S)-(Z)-3-Dodecen-11-olide researchgate.netmdpi.com Biosynthesis via mevalonate (B85504) (MVA) pathway studied mdpi.com
Cucujolide III (Z)-5-Tetradecen-13-olide uni-bayreuth.de Stereoselective synthesis from acyclic precursors researchgate.net
Cucujolide IV (Z,Z)-3,6-Dodecadien-11-olide uni-bayreuth.deresearchgate.net Synthesis of hydroxy acid precursor and lactonization researchgate.net
Cucujolide V (Z,Z)-5,8-Tetradecadien-13-olide uni-bayreuth.deresearchgate.net Wittig Reaction, Ring-Closing Alkyne Metathesis (RCAM), Lindlar Hydrogenation researchgate.net
Cucujolide VIII (Z)-3-Dodecen-12-olide uni-bayreuth.de Organoselenium chemistry, Mitsunobu lactonization reported for racemic form
This compound (Z,Z)-3,6-Dodecadien-12-olide pnas.orguni-bayreuth.de Cyclization of diyne precursor, Semihydrogenation pnas.org
Cucujolide X (5Z,8Z,12R)-Tetradeca-5,8-dien-12-olide researchgate.net Wittig Reaction, RCAM, Lindlar Hydrogenation researchgate.net

| Cucujolide XI | (9Z,12Z,15R)-Octadeca-9,12-dien-15-olide nih.gov | Ring-Closing Alkyne Metathesis (RCAM) using a terminal alkyne nih.gov |

Table 3: List of Mentioned Chemical Compounds

Compound Name
(3Z,6Z)-3,6-Dodecadien-11-olide
(3Z,6Z)-3,6-Dodecadienolide
(3Z,6Z)-Dodecadien-12-olide
(4E,8E)-4,8-Dimethyl-4,8-decadien-10-olide
(5Z,8Z,12R)-Tetradeca-5,8-dien-12-olide
(5Z,8Z)-5,8-Tetradecadien-13-olide
(9Z,12Z,15R)-Octadeca-9,12-dien-15-olide
(S)-(Z)-3-Dodecen-11-olide
(Z)-3-Dodecen-12-olide
(Z)-5-Tetradecen-13-olide
Cucujolide I
Cucujolide II
Cucujolide III
Cucujolide IV
This compound
Cucujolide V
Cucujolide VIII
Cucujolide X
Cucujolide XI
Lindlar catalyst
Molybdenum benzylidyne complex

Molecular and Ecological Mechanisms of Action of Cucujolide Ix

Pheromonal Function and Receptor Interactions

The action of Cucujolide IX as a chemical signal is initiated through its detection by specialized chemoreceptors on the antennae of beetles. This interaction triggers a cascade of neural events that ultimately lead to a behavioral response. The specificity and nature of this response are determined by a combination of factors, including the beetle species, the presence of other chemical cues, and the stereochemistry of the cucujolide molecule.

Aggregation Pheromone Activity in Target Coleopteran Species

This compound, identified as (3Z,6Z)-dodeca-3,6-dien-12-olide, functions as a male-produced aggregation pheromone for certain species of cucujid grain beetles. rsc.orguni-bayreuth.de This means that upon its release, it attracts both males and females of the same species to a specific location, often a food source. uni-bayreuth.de This aggregation behavior is crucial for mating and resource exploitation.

One of the primary species in which this compound has been identified as a key pheromonal component is Cryptolestes pusillus, the flat grain beetle. rsc.org Research has also identified it as part of the pheromone blend for Oryzaephilus surinamensis, the sawtoothed grain beetle. researchgate.net

Table 1: Coleopteran Species Known to Utilize this compound

SpeciesFamilyCommon NamePheromonal Role of this compound
Cryptolestes pusillusLaemophloeidaeFlat Grain BeetleAggregation Pheromone. rsc.org
Oryzaephilus surinamensisSilvanidaeSawtoothed Grain BeetleComponent of Aggregation Pheromone Blend. researchgate.net

Direct Attraction vs. Synergistic Effects with Co-occurring Semiochemicals

While this compound can act as a direct attractant on its own in some species, its effectiveness is often significantly enhanced when present in a blend with other semiochemicals. researchgate.net This synergy is a common phenomenon in insect chemical communication, where the behavioral response to a mixture of compounds is greater than the sum of the responses to the individual components. wur.nl

Enantiomeric Specificity in Chemoreception and Behavioral Responses

Chirality, or the "handedness" of a molecule, plays a critical role in the specificity of pheromone-receptor interactions. nih.gov Many insects can distinguish between different enantiomers of the same compound, and this ability is a key mechanism for ensuring species-specific communication. nih.govdtic.mil While this compound itself is an achiral molecule, many other cucujolides that it co-occurs with are chiral. uni-bayreuth.deresearchgate.net

The response of beetles to these chiral cucujolides is often highly enantiomer-specific. For example, Oryzaephilus surinamensis and Oryzaephilus mercator utilize the (R)-enantiomers of their respective chiral cucujolide pheromones. researchgate.net This specificity at the receptor level prevents cross-attraction between closely related species that might share some pheromone components. The ability of an insect's olfactory system to discriminate between enantiomers is a fundamental aspect of its chemical ecology, ensuring that mating and aggregation behaviors are directed towards the correct species. nih.gov

Intra- and Interspecific Communication Modalities

Intraspecific communication refers to interactions between individuals of the same species, while interspecific communication occurs between different species. plos.orgvetmeduni.ac.atnih.gov this compound is primarily involved in intraspecific communication, serving as an aggregation signal for its source species. uni-bayreuth.de

However, the release of pheromones into the environment can also have interspecific consequences. Predators and parasitoids can eavesdrop on the chemical signals of their prey or hosts to locate them. frontiersin.org While not directly documented for this compound, this is a common dynamic in insect chemical ecology. Furthermore, the unique blend of pheromones, including compounds like this compound, helps to maintain reproductive isolation between closely related species, a crucial aspect of interspecific interaction. researchgate.netplos.org The species-specific nature of these chemical blends minimizes the chances of costly hybridization attempts. plos.org

Role in Species-Specific Chemical Communication Systems

The behavioral outcome of a pheromone signal is not determined by a single compound but by the specific blend of chemicals released by an insect. plos.orgillinois.edu this compound is one component within these complex chemical cocktails, and its meaning is interpreted in the context of the other compounds present.

Distinct Pheromone Blends and their Behavioral Outcomes

Different beetle species utilize unique combinations and ratios of cucujolides and other volatile compounds to create a species-specific pheromone signal. researchgate.net This chemical distinctiveness is essential for preventing confusion and ensuring that reproductive efforts are not wasted.

For example, while Oryzaephilus surinamensis uses a blend that includes this compound, Oryzaephilus mercator utilizes a different set of cucujolides. researchgate.net The sawtoothed grain beetle, O. surinamensis, uses a combination of (Z,Z)-3,6-dodecadienolide (this compound), the (R)-enantiomer of (Z,Z)-3,6-dodecadien-11-olide, and the synergist (Z,Z)-5,8-tetradecadien-13-olide. researchgate.net In contrast, the merchant grain beetle, O. mercator, employs the (R)-enantiomers of (Z)-3-dodecen-11-olide and (Z,Z)-3,6-dodecadien-11-olide. researchgate.net

This variation in pheromone composition leads to distinct behavioral outcomes, with each species being most strongly attracted to its own specific blend. This specificity is a cornerstone of chemical communication and is vital for maintaining species integrity in environments where multiple, closely related species coexist. researchgate.net

Synergism between Enantiomers and Cross-Attraction Phenomena

The specificity of chemical communication in insects is crucial for reproductive isolation and efficient mate finding. In the case of cucujolide pheromones, the interplay between different stereoisomers (enantiomers) and the potential for cross-attraction between species are significant factors in maintaining species-specific signaling.

One of the key mechanisms for ensuring species specificity in chemical communication among cucujid beetles that utilize cucujolide pheromones is the synergistic interaction between enantiomers. researchgate.net For some species, a blend of enantiomers is required to elicit a behavioral response, and the individual enantiomers alone are not attractive. illinois.edu This phenomenon, where the biological activity of a mixture of stereoisomers is greater than the sum of the individual components, creates a highly specific pheromone signal. illinois.edunih.gov For instance, research on cerambycid beetles has shown that some species are only attracted to a specific blend of enantiomers of their pheromone components, and not to the individual enantiomers. illinois.edu This requirement for a precise enantiomeric ratio acts as a barrier to interspecific communication, effectively minimizing cross-attraction. illinois.edu

Cross-attraction phenomena, where the pheromone of one species attracts individuals of another species, can occur, but various mechanisms limit its impact. In some cases, minor pheromone components can synergize the attraction of conspecifics while inhibiting the attraction of other species. illinois.edu Among cucujid beetles, while some species share common cucujolide pheromones, species specificity is often maintained through the use of unique cucujolides, different enantiomeric ratios, or the presence of synergistic compounds that are unique to a species. researchgate.net For example, in a study of five sympatric species of cucujid grain beetles, the only instance of cross-attraction observed was Oryzaephilus mercator being attracted to the pheromone of Oryzaephilus surinamensis. researchgate.net This suggests that despite the structural similarities of their pheromones, robust mechanisms are in place to ensure signal fidelity.

The table below summarizes the mechanisms of species specificity in chemical communication among several cucujid beetle species.

SpeciesMechanism for Species Specificity
Cryptolestes ferrugineusPresence of a unique pheromone; Response to only one enantiomer of a pheromone. researchgate.net
Cryptolestes pusillusUse of pheromones that are inactive alone but synergize response to cucujolides unique to the species. researchgate.net
Cryptolestes turcicusSynergism between enantiomers of a pheromone; Use of pheromones that are inactive alone but synergize response to cucujolides unique to the species. researchgate.net
Oryzaephilus surinamensisResponse to only one enantiomer of a pheromone; Use of pheromones that are inactive alone but synergize response to cucujolides unique to the species. researchgate.net
Oryzaephilus mercatorResponse to only one enantiomer of a pheromone. researchgate.net

Neuromodulatory Aspects of Olfactory Perception (e.g., Electroantennographic Detection)

The perception of chemical signals like cucujolides by insects is a complex process involving the olfactory system, which can be modulated by various internal and external factors. The initial step in olfactory perception occurs at the antenna, where odorant molecules are detected by specialized olfactory receptor neurons (ORNs). frontiersin.org The response of these neurons to volatile compounds can be measured using a technique called electroantennography (EAG). uni-goettingen.de

The neural processing of olfactory information is not static; it is subject to neuromodulation. frontiersin.org Neuromodulators, such as biogenic amines and neuropeptides, can alter the sensitivity and response properties of neurons in the olfactory pathway, from the peripheral ORNs to higher brain centers. frontiersin.orgfrontiersin.org This modulation allows an insect's response to an odor to be flexible and dependent on its internal state, such as its reproductive status or hunger level. frontiersin.org For example, in Drosophila, neuromodulation plays a crucial role in the processing of pheromones during courtship behavior. frontiersin.org

The perception of an odor is ultimately what drives an insect's behavior. nih.gov The patterns of neural activity generated in the brain in response to a chemical signal are translated into a perceptual representation, which then leads to a behavioral outcome, such as attraction to a potential mate. frontiersin.org While EAG provides insight into the initial detection of a compound at the periphery, the ultimate behavioral response is shaped by central processing and neuromodulatory influences. nih.govmdpi.com Further research combining techniques like GC-EAD with behavioral assays is necessary to fully understand the link between the detection of cucujolides and the resulting behaviors in cucujid beetles. mdpi.com

The table below outlines the principles and applications of electroantennography in studying olfactory perception.

TechniquePrincipleApplication in Cucujolide Research
Electroantennography (EAG) Records the summed electrical potential from olfactory receptor neurons in the antenna in response to an odor stimulus. uni-goettingen.deDetermining the olfactory sensitivity of a beetle species to different cucujolides and their enantiomers. windows.net
Gas Chromatography-Electroantennographic Detection (GC-EAD) Combines gas chromatography to separate volatile compounds with EAG to identify which specific compounds in a mixture are biologically active. usgs.govIdentifying the specific cucujolide components in a pheromone blend that elicit an antennal response.

Advanced Analytical and Structural Elucidation Techniques for Cucujolide Ix

Spectroscopic Characterization Methodologies

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and three-dimensional arrangement of atoms within the Cucujolide IX molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex natural products like macrolides. nih.govnih.gov While total synthesis is a practical way to access these compounds for study, NMR analysis is crucial for assigning the configuration of stereogenic centers. researchgate.net For macrolides, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to piece together the molecular puzzle. nih.gov

Detailed analysis of coupling constants (J-couplings) from ¹H NMR spectra, along with techniques like J-based configuration analysis, can help define the relative stereochemistry of adjacent chiral centers. rsc.org Furthermore, Nuclear Overhauser Effect (NOE) experiments (such as NOESY or ROESY) are paramount. These experiments detect through-space interactions between protons that are close to each other, providing critical data to establish the molecule's three-dimensional conformation and the relative configuration of its stereocenters. nih.gov In challenging cases, comparing experimental NMR data with quantum chemical calculations (GIAO NMR chemical shift calculations) for all possible stereoisomers can lead to an unambiguous stereochemical assignment. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Data for this compound (Note: These are estimated values for illustrative purposes.)

Carbon Atom Functional Group Estimated Chemical Shift (ppm)
C-1 Ester Carbonyl (C=O) ~173
C-2 Methylene (-CH₂-C=O) ~35
C-3 Olefinic (=CH-) ~125
C-4 Olefinic (=CH-) ~130
C-5 Methylene (-CH₂-) ~28
C-6 Olefinic (=CH-) ~128
C-7 Olefinic (=CH-) ~132
C-8 Methylene (-CH₂-) ~26
C-9 Methylene (-CH₂-) ~25
C-10 Methylene (-CH₂-) ~27
C-11 Methylene (-CH₂-) ~30

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of volatile semiochemicals like this compound. nih.govuni-bayreuth.de The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component, which serves as a molecular fingerprint. This compound, with the molecular formula C₁₂H₁₈O₂, has a monoisotopic mass of 194.13 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 194. The fragmentation pattern observed in the mass spectrum provides structural clues. For macrolides, fragmentation is often predictable and allows for structural confirmation. nih.govacs.org Specific cleavages, such as those adjacent to the ester group or allylic to the double bonds, result in characteristic fragment ions. The analysis of these fragments helps to confirm the size of the lactone ring and the positions of the double bonds. acs.orgresearchgate.net

Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation for this compound

m/z Ion/Fragment Interpretation
194 [C₁₂H₁₈O₂]⁺ Molecular Ion ([M]⁺)
176 [M-H₂O]⁺ Loss of a water molecule
166 [M-C₂H₄]⁺ Loss of ethylene
149 [M-OC₂H₅]⁺ Loss of an ethoxy radical
135 [C₉H₁₁O]⁺ Cleavage related to the dienyl system
95 [C₇H₁₁]⁺ Fragment from the hydrocarbon chain
81 [C₆H₉]⁺ Common fragment for cyclic dienes

Many pheromones are chiral, and often only one enantiomer is biologically active, or different enantiomers/ratios of enantiomers elicit different responses. mdpi.com Therefore, determining the enantiomeric ratio (er) is of immense scientific importance. uni-muenchen.de Chiral Gas Chromatography (GC) is the definitive method for separating enantiomers and quantifying their relative amounts. nih.govbeilstein-journals.org

This technique uses a capillary column containing a chiral stationary phase (CSP), such as modified cyclodextrins. uni-bayreuth.demdpi.com As the enantiomers of this compound pass through the column, they form transient, non-covalent diastereomeric complexes with the chiral selector. fz-juelich.de Because these diastereomeric complexes have different stabilities, they exhibit different retention times, allowing for their separation and quantification. fz-juelich.de This method is sensitive enough to determine the enantiomeric composition even in trace amounts from natural sources. beilstein-journals.org

Table 3: Typical Parameters for Chiral GC Analysis of Macrolide Pheromones

Parameter Specification Purpose
Column BGB 178 (or similar modified cyclodextrin (B1172386) phase) Chiral stationary phase for enantiomer separation. mdpi.com
25-30 m length, 0.25 mm I.D., 0.25 µm film Standard dimensions for high-resolution separation.
Carrier Gas Helium or Hydrogen Mobile phase to carry the analyte through the column. ird.fr
Injector Temp. 240 °C Ensures rapid volatilization of the sample.
Oven Program 60 °C (2 min), then ramp 5 °C/min to 220 °C Temperature gradient to separate compounds based on volatility and interaction with the stationary phase.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and confirmation. mdpi.com |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Fragmentation Analysis

Chromatographic Separation Techniques

Chromatography is fundamental to both the purification of this compound after synthesis and its analysis as a volatile signal.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of semiochemicals from either crude natural extracts or synthetic reaction mixtures. nih.govacs.org While GC is ideal for analyzing volatile end-products, HPLC is often employed for preparative-scale separation to obtain pure compounds for structural analysis and bioassays. chromatographytoday.com For synthetic routes to this compound, reversed-phase HPLC could be used to separate the target macrolide from non-polar byproducts and unreacted starting materials. pnas.org

Additionally, Size Exclusion HPLC (SE-HPLC) is an effective cleanup method for complex biological extracts, capable of rapidly separating semiochemicals from high-molecular-weight lipids like triacylglycerides, which could otherwise interfere with subsequent analyses. nih.gov

Table 4: Representative HPLC Conditions for Pheromone Purification

Parameter Specification Purpose
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) Stationary phase for separating compounds based on hydrophobicity. pnas.org
Mobile Phase Acetonitrile/Water Gradient Eluent system; gradient allows for separation of compounds with a range of polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate; can be scaled up for preparative work. pnas.org
Detector UV (210 nm) or Evaporative Light Scattering (ELSD) UV detection for chromophores; ELSD for non-UV active compounds.

| Fraction Collection | Automated or Manual | Collection of the purified compound as it elutes from the column. pnas.org |

Gas Chromatography (GC) is the most common analytical method for studying volatile insect pheromones. ird.frslu.se Using a standard, non-chiral capillary column (e.g., with a polysiloxane-based stationary phase), GC can effectively separate the components of a volatile blend, providing information on the purity and relative quantity of this compound. researchgate.net When coupled with a Flame Ionization Detector (FID), which offers a robust and linear response to hydrocarbons, GC is excellent for quantification. mdpi.com The retention time of the compound on a given column under specific conditions is a key characteristic used for its identification, especially when compared against a synthetic standard. slu.sewiley.com

Table 5: Typical GC-FID Conditions for Volatile Pheromone Analysis

Parameter Specification Purpose
Column DB-5 or HP-5MS (5% Phenyl Polysiloxane) General purpose, non-polar stationary phase for separating volatile compounds. researchgate.net
30 m length, 0.25 mm I.D., 0.25 µm film Standard dimensions for routine analysis.
Carrier Gas Helium Inert mobile phase. ird.fr
Injector Temp. 250 °C Ensures rapid volatilization of the sample.
Oven Program 50 °C (3 min), then ramp 10 °C/min to 240 °C Temperature gradient to achieve separation of components in a mixture. ird.fr

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, used for quantification. |

High-Performance Liquid Chromatography (HPLC) for Purification

Computational Approaches in Structure Elucidation

The definitive determination of a complex natural product's three-dimensional structure is a critical, yet often formidable, challenge in chemical research. nih.gov While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide the foundational data, computational methods have become indispensable for interpreting this data and resolving ambiguities, particularly in stereochemically complex molecules. nih.govfrontiersin.org These in silico platforms leverage quantum mechanics and sophisticated algorithms to model molecular behavior and predict spectroscopic properties, offering a powerful synergy with experimental approaches. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Conformational and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jst.go.jp It has emerged as a cornerstone of computational chemistry for the structural elucidation of natural products. nih.gov The application of DFT is particularly crucial for molecules like this compound, which possess multiple stereocenters and conformational flexibility. The process generally involves a multi-step approach to identify the most stable conformation and predict its spectroscopic signature. nih.gov

The initial step is a thorough conformational search . For a flexible molecule, numerous low-energy conformations can coexist in solution. rsc.org This search is often performed using computationally less expensive methods like molecular mechanics (e.g., MMFF94) to generate a broad ensemble of possible conformers. mdpi.com These initial structures are then subjected to geometry optimization using DFT, typically with a specific functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-31G(d,p)), to find their minimum energy structures. nih.govmdpi.comchemrxiv.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is vital to simulate the solution-state environment in which experimental data is typically acquired. nih.gov

Once the optimized geometries of the most stable conformers are obtained, their relative populations can be estimated using a Boltzmann distribution based on their calculated free energies. mdpi.com Subsequently, DFT is used to predict various spectroscopic parameters for these conformers. Key predictions include:

NMR Chemical Shifts and Coupling Constants: The Gauge-Independent Atomic Orbital (GIAO) method is a standard DFT-based approach for calculating NMR chemical shifts (¹³C and ¹H). frontiersin.orgmdpi.com The calculated shifts for each conformer are averaged based on the Boltzmann population to yield a final predicted spectrum for a given diastereomer. mdpi.com Similarly, vicinal coupling constants (³JHH), which are highly dependent on dihedral angles, can be calculated to provide further insight into the molecule's conformation. chemrxiv.org

Chiroptical Properties: For chiral molecules, predicting chiroptical spectra is essential for assigning absolute configuration. Time-dependent DFT (TDDFT) is used to calculate the Electronic Circular Dichroism (ECD) spectrum. nih.gov By comparing the calculated ECD spectrum of a proposed structure with the experimental spectrum, the absolute stereochemistry can be confidently assigned. nih.gov

Significant deviations between DFT-calculated NMR chemical shifts and experimental values can occur if an incorrect input geometry, such as one derived directly from an X-ray crystal structure, is used without proper optimization in a simulated solvent environment. nih.gov The strength of this method lies in its ability to discriminate between possible diastereomers by comparing the predicted spectroscopic data for each candidate structure with the experimental data, often using statistical measures like the Root-Mean-Square Deviation (RMSD). mdpi.com

Table 1: Illustrative Example of DFT-Based Conformational Analysis for a Hypothetical Diastereomer of a Natural Product This table demonstrates the typical output of a DFT conformational analysis, where relative energies are used to calculate the Boltzmann population of each conformer at a given temperature.

Conformer DFT-Calculated Relative Free Energy (kcal/mol) Boltzmann Population at 298 K (%)
A 0.00 73.5
B 1.15 13.1
C 1.50 8.2
D 2.50 3.1
Others > 3.00 < 2.1

Machine Learning Applications in NMR Prediction and Spectral Correlation

While DFT provides high accuracy, its computational cost can be prohibitive, especially for large molecules or extensive conformational searches. frontiersin.orgarxiv.org Machine Learning (ML) has emerged as a powerful complementary tool, offering rapid and accurate prediction of NMR chemical shifts. mdpi.comresearchgate.net

The core of this approach involves training a model, often a deep neural network (DNN) or graph neural network (GNN), on vast datasets of known chemical structures and their experimentally assigned NMR spectra. mdpi.commeilerlab.org These models learn complex relationships between the local atomic environment (connectivity, stereochemistry, through-space effects) and the resulting chemical shift. mdpi.comnih.gov Once trained, the ML model can predict the ¹H and ¹³C NMR chemical shifts for a new candidate structure in milliseconds, a task that could take hours or days with DFT. mdpi.com

Key applications of machine learning in structure elucidation include:

High-Throughput Chemical Shift Prediction: ML algorithms can rapidly predict NMR spectra for numerous structural possibilities. mdpi.com Programs like CASCADE and PROSPRE utilize deep learning and are trained on extensive databases to provide accurate chemical shift predictions. mdpi.comresearchgate.net This speed allows for the rapid screening of many potential isomers generated by computer-assisted structure elucidation (CASE) programs. nih.gov

Data-Driven Structure Verification: The predicted NMR data from ML models can be used in statistical methods like the DP4+ analysis. This method provides a probability for each candidate diastereomer being the correct structure by comparing the ML-predicted shifts (or a combination of ML and DFT-predicted shifts) with the experimental data. frontiersin.org This integrated approach significantly enhances the confidence of structural assignments.

The accuracy of ML-based predictors has steadily improved, with some models achieving a mean absolute error (MAE) of less than 0.10 ppm for ¹H chemical shifts. mdpi.comresearchgate.net This level of precision makes ML an invaluable tool for the initial ranking of candidate structures, which can then be further refined and validated using targeted DFT calculations on the most promising candidates. nih.gov This hierarchical workflow, combining the speed of ML with the rigor of DFT, represents the state-of-the-art in the computational elucidation of complex natural products like this compound. frontiersin.org

Table 2: Illustrative Comparison of Experimental ¹³C NMR Shifts with Predicted Values from Machine Learning and DFT for a Candidate Structure This table demonstrates how predicted NMR data is compared against experimental values. The Root-Mean-Square Deviation (RMSD) is a common metric for quantifying the accuracy of the prediction.

Carbon Atom Experimental δ (ppm) ML-Predicted δ (ppm) DFT-Predicted δ (ppm)
C-1 172.5 171.9 172.8
C-2 78.2 77.5 78.0
C-3 34.6 35.5 34.9
C-4 41.3 40.8 41.5
C-5 129.8 130.5 129.5
C-6 135.1 134.7 135.4
RMSD (ppm) - 0.65 0.28

Theoretical and Applied Perspectives for Cucujolide Ix Research

Advancements in Chemical Ecology and Pheromone Research

The study of Cucujolide IX and related macrolides has significantly advanced our understanding of chemical communication, particularly within the complex ecosystems of stored product pests. These compounds serve as a model for exploring the intricacies of how insects use chemical signals to mediate social behaviors crucial for their survival and proliferation.

Understanding Chemical Communication Networks in Stored Product Pests

This compound, identified as (3Z,6Z)-dodeca-3,6-dien-12-olide, is an aggregation pheromone produced by the male flat grain beetle, Cryptolestes pusillus. rsc.orguni-bayreuth.de This macrolide is part of a sophisticated chemical signaling system that facilitates the gathering of both sexes, a critical behavior for mating and exploiting food resources. nih.gov The chemical communication networks in stored product pests like those in the family Cucujidae are complex, often involving a blend of several compounds that act synergistically. nih.govresearchgate.net

The specificity of these chemical signals is a key mechanism for maintaining reproductive isolation among closely related and sympatric species. nih.gov For instance, while several Cryptolestes and Oryzaephilus species utilize cucujolides, the specific compounds and their ratios in the pheromone blend are often unique to each species. nih.govresearchgate.net C. pusillus uses this compound, whereas other species might use different cucujolides or respond to different enantiomers of the same compound. nih.gov For example, Cryptolestes turcicus uses a mixture of enantiomers of its specific cucujolides, demonstrating enantiomeric synergism, a fascinating aspect of pheromone communication. researchgate.net This species-specificity in pheromone blends helps prevent interspecific attraction and mating, thus preserving species integrity. researchgate.net

Furthermore, the response to these pheromones can be enhanced by other volatile compounds. For instance, both sexes of Oryzaephilus species produce (R)-1-octen-3-ol, which synergizes the response to their cucujolide pheromones. nih.gov Similarly, aldehydes like hexanal, octanal, and nonanal (B32974) can also act as synergists for Oryzaephilus species. nih.gov This interplay between specific pheromones and more general volatile cues highlights the multi-layered nature of chemical communication networks in these pest communities. The study of these networks is crucial for developing effective and targeted pest management strategies. frontiersin.org

Elucidating the Role of Macrolactones in Broader Semiochemical Contexts

Macrolactones, the chemical class to which this compound belongs, are a widespread and important group of semiochemicals, which are chemicals that convey information between organisms. rsc.orgplantprotection.plbioprotectionportal.com Their structural diversity, including variations in ring size, the number and position of double bonds, and stereochemistry, allows for a high degree of specificity in chemical signaling. rsc.orgresearchgate.net This diversity is not limited to insects; macrolactones have been identified as key signaling molecules in vertebrates and even bacteria. researchgate.net

In the broader semiochemical context, macrolactones like the cucujolides serve various functions, including as aggregation pheromones, sex pheromones, and kairomones. nih.govplantprotection.plcabidigitallibrary.org For example, while this compound is an aggregation pheromone for C. pusillus, other macrolides act as sex pheromones in different beetle species. nih.govcabidigitallibrary.org The presence of similar macrolide structures in different organisms, such as frogs and insects, raises interesting evolutionary questions about their origins, suggesting either convergent evolution or sequestration from their diet. researchgate.netdntb.gov.ua

The biosynthesis of these macrolides often starts from common fatty acids like oleic or linoleic acid, which undergo processes such as β-oxidation and hydroxylation before cyclization to form the final macrolactone. rsc.orgnih.gov This biosynthetic pathway provides a framework for understanding how the vast diversity of macrolactone structures is generated in nature. rsc.orgnih.gov The elucidation of these pathways is not only of fundamental scientific interest but also provides valuable insights for the development of biomimetic synthetic routes. rsc.orgvulcanchem.com The continued investigation into the diverse roles and biosynthesis of macrolactones will undoubtedly reveal more about the chemical language that shapes interactions across different taxa.

Potential for Biomimetic and Chemo-enzymatic Syntheses

The intricate structures of cucujolides, including this compound, present both challenges and opportunities for synthetic chemists. Drawing inspiration from nature's synthetic strategies offers promising avenues for the efficient and stereoselective production of these semiochemicals.

Leveraging Biosynthetic Insights for Novel Synthetic Routes

Understanding the biosynthetic pathways of cucujolides provides a powerful blueprint for developing novel synthetic strategies. rsc.orgnih.gov Biomimetic synthesis, which emulates proposed biosynthetic pathways, offers a rational approach to constructing these complex molecules. unimelb.edu.aunih.govnih.gov The biosynthesis of cucujolides is believed to originate from fatty acid precursors, which undergo a series of enzymatic transformations including desaturation, oxidation, and ultimately, macrolactonization to form the characteristic ring structure. rsc.orgnih.gov

Synthetic chemists can leverage these insights by designing routes that mimic these key steps. For instance, the formation of the macrocyclic ring, a critical step in cucujolide synthesis, can be achieved through various macrolactonization methods. rsc.org Ring-closing metathesis (RCM) has emerged as a particularly powerful tool for this purpose, allowing for the efficient construction of the large ring systems found in cucujolides. vulcanchem.combeilstein-journals.org Other strategies, such as those involving Wittig reactions, have also been successfully employed to create the necessary carbon-carbon double bonds found in these molecules. pherobase.comresearchgate.net By starting with precursors that resemble the fatty acid building blocks used in nature, chemists can devise more convergent and efficient synthetic pathways. rsc.orgumanitoba.ca This biomimetic approach not only facilitates the synthesis of the target molecules but can also provide a deeper understanding of the underlying biological processes. nih.gov

Development of Enantiomerically Pure Products

The biological activity of many pheromones, including cucujolides, is highly dependent on their stereochemistry. rsc.orgnih.gov Often, only one enantiomer is active, or a specific ratio of enantiomers is required for an optimal biological response. nih.govresearchgate.net Therefore, the development of methods for the synthesis of enantiomerically pure cucujolides is of paramount importance for their practical application in pest management.

Several strategies have been developed to achieve the synthesis of enantiopure compounds. ub.edu One common approach is to start from a "chiral pool," utilizing readily available, enantiomerically pure natural products as starting materials. ub.edu Alternatively, asymmetric synthesis can be employed, where a chiral catalyst or auxiliary is used to introduce the desired stereochemistry during the reaction sequence. ub.eduorgsyn.org For macrolides, lipase-catalyzed desymmetrization has been shown to be an effective method for creating enantiomerically pure intermediates. rsc.org

Chemo-enzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a particularly powerful approach for producing enantiomerically pure cucujolides. beilstein-journals.orgnih.govnih.govchemrxiv.orgfrontiersin.org Enzymes can be used to perform key stereoselective transformations, such as the resolution of racemic mixtures or the stereospecific introduction of functional groups. rsc.orgnih.gov For example, a chemo-enzymatic approach could involve the chemical synthesis of a racemic precursor, followed by an enzymatic resolution to separate the enantiomers or an enzymatic reaction that selectively transforms one enantiomer. nih.gov This integration of chemical and biological catalysis provides a highly efficient and sustainable route to enantiomerically pure pheromones like this compound, which is crucial for their effective use in monitoring and controlling pest populations. researchgate.netwindows.net

Future Research Directions

The study of this compound and related macrolides continues to be a vibrant area of research with numerous avenues for future exploration. Advances in analytical techniques, synthetic chemistry, and molecular biology will undoubtedly lead to a deeper understanding of these fascinating molecules and their ecological roles.

Future research should focus on several key areas. Firstly, the complete elucidation of the biosynthetic pathways for all known cucujolides at the molecular level is a primary goal. nih.govmdpi.com While significant progress has been made, identifying all the enzymes involved and their specific functions will provide a more complete picture of how these complex molecules are produced. This knowledge will be invaluable for developing more efficient biomimetic and chemo-enzymatic synthetic routes. vulcanchem.com

Secondly, a more comprehensive investigation into the chemical ecology of stored product pests is needed. This includes identifying the full bouquet of semiochemicals used by these insects and understanding how these different chemical cues are integrated to mediate complex behaviors. nih.govresearchgate.net Field studies are essential to validate laboratory findings and to assess the efficacy of synthetic pheromones in real-world conditions. frontiersin.orgvulcanchem.com

Furthermore, exploring the potential for synergistic or inhibitory effects of other compounds on the activity of this compound and other pheromones could lead to the development of more potent and selective attractants for pest monitoring and control. nih.govresearchgate.net The discovery of new cucujolides and other semiochemicals from a wider range of stored product pests will also broaden our understanding of chemical communication in these environments. researchgate.net

Finally, the development of more sustainable and cost-effective methods for the large-scale synthesis of enantiomerically pure cucujolides is crucial for their widespread adoption in integrated pest management programs. pherobase.cominnspub.net This includes the exploration of novel catalytic systems and the optimization of existing synthetic methodologies. Continued interdisciplinary research, combining chemistry, biology, and ecology, will be essential to unlock the full potential of this compound and other semiochemicals for the sustainable management of stored product pests. frontiersin.org

Detailed Molecular-Level Elucidation of Cucujolide Biosynthesis and Regulation

The biosynthesis of cucujolides, a family of macrocyclic lactone aggregation pheromones produced by cucujoid grain beetles, is a subject of ongoing research, with recent studies beginning to shed light on the molecular machinery involved. researchgate.netnih.gov While the complete biosynthetic pathway for every cucujolide is not yet fully elucidated, research on related compounds within the family provides a strong model for understanding the formation of this compound, which is chemically identified as (3Z,6Z)-dodeca-3,6-dien-12-olide. rsc.orguni-bayreuth.de

Investigations into the rusty grain beetle, Cryptolestes ferrugineus, have been particularly informative. researchgate.net Isotope-labeling experiments have demonstrated that cucujolide pheromones in this species are derived from the de novo synthesis of fatty acids. researchgate.netmdpi.com The biosynthesis of a related compound, cucujolide II ((S)-(Z)-3-dodecen-11-olide), is thought to begin with acetyl-CoA. nih.gov Through the fatty acid synthesis (FAS) pathway, acetyl-CoA and malonyl-CoA are converted into the C18 saturated fatty acid, stearic acid. nih.gov This is followed by a series of key modifications:

Desaturation: A delta-9-desaturase introduces a double bond into the acyl chain. nih.gov

Chain Shortening: The unsaturated fatty acid undergoes β-oxidation to produce a specialized intermediate of a specific chain length. nih.gov

Hydroxylation: An ω-1 hydroxylase introduces a hydroxyl group near the end of the chain. rsc.org

Macrolactonization: The resulting hydroxycarboxylic acid is cyclized to form the final macrolide structure. rsc.org

For this compound, which contains two double bonds, this pathway would likely involve an additional desaturation step.

Recent comparative transcriptomics analyses of C. ferrugineus have identified specific genes that are likely involved in this process. researchgate.netmdpi.com These studies compared pheromone production in fed and starved beetles, revealing that starvation significantly down-regulates the expression of key biosynthetic genes, suggesting that pheromone production is closely regulated by the beetle's feeding state. researchgate.netmdpi.com This finding indicates that feeding may trigger pheromone synthesis rather than merely supplying the necessary precursors. mdpi.com Key regulatory pathways implicated include the juvenile hormone (JH) and insulin (B600854) pathways, which were also suppressed in starved beetles. researchgate.netnih.govmdpi.com

The identification of these genes represents a significant step toward a complete molecular-level understanding of cucujolide production. researchgate.netmdpi.com

Gene/Enzyme ClassPutative Function in Cucujolide BiosynthesisRegulationSource
Acetyl-CoA Carboxylase (ACC)Converts acetyl-CoA to malonyl-CoA, a key substrate for fatty acid synthesis.Down-regulated by starvation. nih.gov
Fatty Acid Synthase (FAS)Synthesizes long-chain fatty acids from acetyl-CoA and malonyl-CoA.Down-regulated by starvation. nih.gov
Acyl-CoA Desaturase (DES)Introduces double bonds at specific positions in the fatty acid chain.Down-regulated by starvation. nih.gov
Fatty Acyl-CoA Reductase (FAR)Reduces fatty acyl-CoAs to fatty alcohols, a potential step in precursor modification.Down-regulated by starvation. researchgate.net
Cytochrome P450 (CYP)Potentially involved in hydroxylation steps prior to lactonization.Down-regulated by starvation. researchgate.net
Juvenile Hormone (JH) Binding ProteinInvolved in the JH signaling pathway, which appears to regulate pheromone production.Down-regulated by starvation. mdpi.com

Investigation of Receptor Binding and Signal Transduction Pathways

The perception of a pheromone signal like this compound begins when the molecule binds to a specific receptor, initiating a cascade of events that results in a behavioral response. pressbooks.pub In insects, these events occur in olfactory sensory neurons (OSNs) located in the antennae. rsc.org While the specific receptor for this compound has not yet been identified, the general mechanism of pheromone reception is well-understood and provides a framework for future investigation. pressbooks.pubkhanacademy.orgwikipedia.org

The process involves several key stages:

Reception: The pheromone ligand first binds to an odorant receptor (OR), which is a transmembrane protein located on the surface of an OSN. pressbooks.pubwikipedia.org These receptors are highly specific. pressbooks.pub G-protein-coupled receptors (GPCRs) are a major class of receptors involved in cell signaling and are known to be activated by a wide variety of ligands, including pheromones. scholarsresearchlibrary.com

Signal Transduction: Upon binding of the ligand, the receptor undergoes a conformational change. khanacademy.orgscholarsresearchlibrary.com This change activates the receptor's intracellular components, triggering a signaling pathway, also known as a signaling cascade. pressbooks.pubkhanacademy.org This cascade often involves the activation of G-proteins and the production of second messengers (such as ions or other small molecules), which relay and amplify the initial signal within the cell. khanacademy.orgscholarsresearchlibrary.com

Cellular Response: The signaling cascade ultimately leads to a change in the cell's electrical potential, typically by opening ion channels. This generates an electrical signal that is transmitted to the insect's brain, which interprets the signal and elicits a specific behavior, such as aggregation.

Research on other insects has demonstrated that a single OR, without the need for helper proteins, can be sufficient to account for the specific recognition of a chemical signal, including its specific chirality. nih.govplos.org Electrophysiological studies confirm that cucujolides elicit activity in the antennae of both male and female beetles, which strongly implies the presence of such receptor systems. rsc.org Future research will need to focus on identifying the specific OR for this compound and mapping its downstream signal transduction pathway to fully understand how the chemical signal is converted into a biological response.

Exploration of Chirality's Fundamental Role in Pheromone Specificity

Chirality, the "handedness" of a molecule, plays a fundamental role in the chemical communication systems of many insects, and the cucujolide pheromones are a prime example. plos.orgpurdue.edu Enantiomers (non-superimposable mirror-image isomers) of a pheromone can elicit vastly different, or even opposite, behavioral responses, ensuring that a chemical signal is species-specific. plos.orgresearchgate.net This specificity is critical for sympatric species—those that live in the same geographic area—to avoid cross-attraction and maintain reproductive isolation. researchgate.net

Studies on various grain beetles have revealed that species specificity is maintained, at least in part, by pheromone chirality. researchgate.netresearchgate.net Different species often produce or respond to different enantiomers of the same cucujolide. For instance:

Cryptolestes ferrugineus produces (Z)-3-dodecen-11-olide (Cucujolide II) in the S configuration. researchgate.netresearchgate.net

Oryzaephilus mercator produces the same compound, but in the R configuration. researchgate.netresearchgate.net

This use of distinct enantiomers is a major mechanism for ensuring species-specific communication. researchgate.net In some cases, species utilize a blend of enantiomers or respond to one enantiomer while being inhibited by the other. The molecular basis for this discrimination lies in the olfactory receptors of the insects, which are themselves chiral and can selectively bind to only one enantiomer of a ligand. nih.govplos.org The characterization of enantioselective odorant receptors in insects provides direct evidence for this mechanism at the molecular level. nih.gov

Compound NameProducing SpeciesChiral ConfigurationSource
(Z)-3-Dodecen-11-olide (Cucujolide II)Cryptolestes ferrugineusS-configuration researchgate.netresearchgate.net
(Z)-3-Dodecen-11-olide (Cucujolide II)Oryzaephilus mercatorR-configuration researchgate.netresearchgate.net
(Z,Z)-3,6-Dodecadien-11-olideOryzaephilus mercatorR-configuration researchgate.netresearchgate.net
(Z,Z)-3,6-Dodecadien-11-olideOryzaephilus surinamensisR-configuration researchgate.netresearchgate.net
(Z,Z)-5,8-Tetradecadien-13-olide (Cucujolide V)Oryzaephilus surinamensisR-configuration researchgate.net
(Z)-5-Tetradecen-13-olide (Cucujolide III)Cryptolestes pusillusS-configuration researchgate.net

Advanced Analytical Methodologies for Trace Analysis

The study of pheromones like this compound inherently involves trace analysis, as these compounds are produced in extremely small quantities. uni-bayreuth.de Developing and applying advanced, highly sensitive analytical methods is crucial for their detection, identification, quantification, and structural elucidation. inorganicventures.comanalytichem.de

A cornerstone technique in pheromone research is Gas Chromatography-Mass Spectrometry (GC-MS) . uni-bayreuth.deresearchgate.net This method combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it ideal for analyzing volatile compounds in complex mixtures. uni-bayreuth.de

Key analytical challenges and the methodologies used to address them include:

Sample Preparation and Introduction: Since pheromones are present at trace levels (ppb or ppt), sample preparation must minimize contamination and analyte loss. inorganicventures.comresearchgate.net Solid-Phase Microextraction (SPME) is a solvent-free technique that allows for the extraction and preconcentration of volatile analytes from a sample matrix for introduction into a GC-MS system. researchgate.net

Structural Elucidation: While GC-MS provides the molecular weight and fragmentation pattern, complex structures may require Nuclear Magnetic Resonance (NMR) spectroscopy. However, NMR is often limited by the minute amounts of pure material that can be isolated. uni-bayreuth.de

Chiral Analysis: Determining the enantiomeric composition is critical. uni-bayreuth.de This is typically achieved by using gas chromatography with a chiral stationary phase , which allows for the separation of enantiomers. uni-bayreuth.de An alternative method involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. uni-bayreuth.deresearchgate.net

High-Throughput and Non-Target Screening: Modern techniques like Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) , such as TOF (Time-of-Flight) or Orbitrap MS, are increasingly used. univie.ac.atmdpi.com These methods offer exceptional sensitivity and mass accuracy, enabling the detection and identification of known compounds and the discovery of new, unknown compounds in complex biological samples. univie.ac.atuoa.gr

The selection of an appropriate analytical strategy depends on the specific research question, whether it is routine quantification, initial discovery, or detailed stereochemical characterization.

MethodologyPrimary Application in Cucujolide ResearchSource
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of volatile pheromones. uni-bayreuth.deresearchgate.net
Solid-Phase Microextraction (SPME)Solvent-free extraction and preconcentration of trace volatiles for GC analysis. researchgate.net
GC with Chiral Stationary PhasesSeparation and quantification of enantiomers to determine chiral purity. uni-bayreuth.de
UHPLC-HRMS (e.g., Q-TOF)High-sensitivity detection, accurate mass measurement, and non-target screening for pheromones and their metabolites. univie.ac.atmdpi.com
Nuclear Magnetic Resonance (NMR)Definitive structural elucidation of novel compounds (when sufficient material is available). uni-bayreuth.de

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Cucujolide IX, and how can yield and purity be optimized?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as esterification or cycloaddition. Optimization requires systematic parameter testing (e.g., temperature, solvent polarity, catalyst concentration). Purity can be enhanced via column chromatography (silica gel, gradient elution) and monitored using HPLC with UV detection (λ = 210–280 nm) . Yield improvements may involve kinetic studies to identify rate-limiting steps, as described in Beilstein Journal protocols for reproducible synthetic workflows .

Q. How is the structural characterization of this compound validated in new studies?

  • Methodological Answer : Structural validation combines spectroscopic techniques:

  • NMR : Compare 1^1H/13^{13}C NMR chemical shifts (δ) with literature data. For novel derivatives, 2D NMR (COSY, HSQC, HMBC) resolves spin-spin coupling and long-range correlations .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+Na]+^+ peak with < 2 ppm error) .
  • X-ray Crystallography : Absolute configuration determination requires single-crystal diffraction data (R-factor < 0.05) .

Q. What in vitro bioactivity assays are most relevant for studying this compound’s pharmacological potential?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT assay (IC50_{50} values) against cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
  • Antimicrobial Activity : Kirby-Bauer disk diffusion or microdilution (MIC/MBC) against Gram-positive/negative strains .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with kinetic analysis (Ki_i values) .

Advanced Research Questions

Q. How can contradictory results in this compound’s in vitro vs. in vivo efficacy be resolved?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}), AUC, and tissue distribution via LC-MS/MS .
  • Prodrug Design : Modify functional groups (e.g., esterification) to enhance solubility or bypass first-pass metabolism .
  • In Silico Modeling : Use molecular dynamics simulations to predict metabolic pathways (e.g., CYP450 interactions) .

Q. What experimental designs address variability in this compound’s bioactivity across studies?

  • Methodological Answer : Control for confounding factors:

  • Standardized Assay Conditions : Fixed cell passage numbers, serum-free media, and blinded data analysis .
  • Batch Consistency : Validate compound purity across synthesis batches via GC-MS .
  • Statistical Rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) and report effect sizes (Cohen’s d) .

Q. How can computational methods improve the target identification of this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to putative targets (e.g., kinases) .
  • Network Pharmacology : Construct protein-protein interaction networks (STRING DB) to identify synergistic pathways .
  • Machine Learning : Train QSAR models on bioactivity datasets (ChEMBL) to prioritize analogs for synthesis .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s mechanism of action?

  • Methodological Answer :

  • Dose-Response Studies : Test multiple concentrations to differentiate primary vs. off-target effects .
  • Genetic Knockdown : CRISPR/Cas9 silencing of hypothesized targets to confirm functional relevance .
  • Meta-Analysis : Pool data from independent studies using random-effects models (PRISMA guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.